2,6-Xylylurea

Description

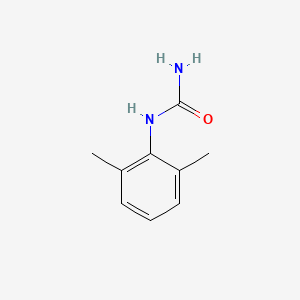

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWNVDGZXMDDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184013 | |

| Record name | Urea, 1-(2,6-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2990-03-6 | |

| Record name | N-(2,6-Dimethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2990-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Xylylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(2,6-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-DIMETHYLPHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N142RQ42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Data on 2,6 Xylylurea

Supramolecular Chemistry of 2,6 Xylylurea Based Systems

Hydrogen Bonding Networks in 2,6-Xylylurea Assemblies

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its capacity to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com This allows for the formation of robust and predictable self-assembly patterns.

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonds can play a crucial role in determining the preferred conformation of a molecule. In this compound, the key rotatable bond is the C(aryl)-N bond. Due to the presence of the two methyl groups on the phenyl ring, rotation around this bond is sterically hindered. An intramolecular hydrogen bond could potentially form between one of the urea N-H protons and a π-system of the aromatic ring, or perhaps a C-H···O interaction involving one of the methyl groups. However, the most stable conformation would likely be dictated by minimizing steric repulsion between the urea group and the bulky xylyl substituent, which typically forces the urea and aryl groups into a non-coplanar arrangement. Without specific structural data, the presence and influence of any intramolecular hydrogen bonds remain speculative.

Host-Guest Chemistry and Recognition Phenomena

Urea-based systems are widely used in host-guest chemistry for their ability to recognize and bind various guest molecules, particularly anions, through hydrogen bonding.

Encapsulation of Small Molecules and Ions

While single this compound molecules are unlikely to form a cavity for guest encapsulation, self-assembled structures of urea derivatives can create channels or pockets capable of including small solvent molecules or other guests. For this compound, if a porous crystalline framework were to form, it might be capable of encapsulating small molecules. The nature of the encapsulated guest would depend on the size and chemical nature (e.g., polarity) of the cavities formed within the crystal lattice. However, there is no published evidence of this compound acting as a host for small molecules or ions.

Selective Binding and Sensing Applications

The urea moiety is a well-known anion binding group. The two parallel N-H bonds can form a "chelate" hydrogen bond with anions like chloride or acetate. While simple aryl ureas can act as anion receptors, their binding affinities are often modest. The 2,6-xylyl group would primarily exert a steric and electronic influence on the binding properties. Electronically, the methyl groups are weakly electron-donating, which might slightly decrease the acidity of the N-H protons and thus weaken anion binding compared to an unsubstituted phenylurea. Sterically, the bulky groups could create a more defined binding pocket, potentially leading to size or shape selectivity for certain guests. However, without experimental studies, no specific selective binding or sensing applications for this compound have been reported. The principles of molecular recognition in more complex diaryl ureas have been studied in the context of protein binding. mdpi.comresearchgate.net

Self-Assembly and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For urea derivatives, this process is predominantly driven by hydrogen bonding. nih.gov

The formation of one-dimensional hydrogen-bonded tapes is the first step in the hierarchical self-assembly of many urea compounds. These primary structures can then further organize into higher-order architectures. In the case of this compound, the van der Waals interactions and potential π-π stacking between the xylyl groups of adjacent tapes would guide their packing into two-dimensional sheets or three-dimensional crystalline solids. The specific hierarchical structure would be a result of the interplay between the strong, directional hydrogen bonds of the urea groups and the weaker, less directional interactions of the aromatic substituents. The study of self-assembly in other urea-functionalized systems has shown the formation of complex structures like fibrillar networks and gels, but this has not been documented for this compound itself. nih.gov

Controlled Assembly in Solution and Solid State

The self-assembly of this compound is predominantly driven by the formation of robust and directional hydrogen bonds. In N,N'-disubstituted ureas, a common and highly stable motif is the one-dimensional hydrogen-bonded tape, often referred to as an α-network. This arrangement is characterized by bifurcated N-H···O hydrogen bonds, where each urea molecule is connected to two neighbors, forming a linear chain.

The controlled assembly of these systems is highly dependent on environmental factors, particularly the choice of solvent. In non-polar solvents, the strong propensity for urea-urea hydrogen bonding dominates, leading to the formation of well-defined aggregates. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, can provide insights into the aggregation process in solution. For instance, a downfield shift in the N-H proton resonance in NMR or a shift in the C=O stretching frequency in FT-IR can indicate the formation of hydrogen bonds upon aggregation.

The table below summarizes key hydrogen bond parameters that are characteristic of urea-based assemblies, which are instrumental in the controlled formation of their supramolecular structures.

| Interaction Type | Typical Distance (Å) | Typical Angle (°) | Significance in Assembly |

| N-H···O (Urea-Urea) | 2.8 - 3.2 | 150 - 180 | Primary interaction driving the formation of tapes and sheets. |

| C-H···O | 3.0 - 3.8 | 120 - 170 | Weaker, secondary interactions that can influence packing. |

| π-π Stacking | 3.3 - 3.8 | - | Can contribute to the stabilization of the crystal lattice. |

Crystal Engineering of this compound Derivatives

Crystal engineering offers a powerful strategy to manipulate the solid-state architecture of this compound by introducing chemical modifications to the parent molecule. By systematically altering the substituents on the phenyl rings, it is possible to fine-tune the intermolecular interactions and, consequently, the resulting crystal packing and material properties.

The introduction of different functional groups onto the xylyl rings can have a profound impact on the supramolecular assembly. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby influencing the strength and geometry of the primary N-H···O hydrogen bonds. Research on other diaryl ureas has shown that strong electron-withdrawing groups can sometimes disrupt the conventional urea tape motif, leading to alternative hydrogen-bonding patterns.

Furthermore, the addition of other hydrogen bond donor or acceptor sites can introduce competing interactions, leading to the formation of more complex and higher-order structures. For example, a derivative containing a hydroxyl or carboxyl group could lead to the formation of multi-dimensional networks through a combination of urea-urea and other types of hydrogen bonds.

The steric profile of the substituents is another critical factor. Bulky groups can enforce a more twisted molecular conformation, which may prevent the formation of the planar tape structure and favor other packing arrangements. Conversely, substituents capable of engaging in specific secondary interactions, such as halogen bonding or C-H···π interactions, can be strategically employed to guide the assembly towards a desired architecture.

The following table presents hypothetical examples of this compound derivatives and the potential impact of the substituents on their crystal engineering.

| Derivative Name | Substituent(s) on Xylyl Ring(s) | Expected Impact on Crystal Packing |

| 4,4'-Dinitro-2,6-xylylurea | -NO₂ at the 4-position | May disrupt the standard urea tape due to competing N-H···O(nitro) interactions and altered electronic properties of the urea moiety. |

| 4,4'-Dihydroxy-2,6-xylylurea | -OH at the 4-position | Could lead to the formation of extended 2D or 3D networks through O-H···O hydrogen bonds in addition to the urea tapes. |

| 4,4'-Dibromo-2,6-xylylurea | -Br at the 4-position | May introduce Br···Br or C-H···Br interactions, leading to a more complex and potentially denser packing arrangement. |

Computational and Theoretical Investigations of 2,6 Xylylurea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic distribution, molecular geometry, and potential reactivity of 2,6-Xylylurea. These methods are crucial for understanding its intrinsic properties at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) has been extensively employed to elucidate the optimized molecular geometry and electronic characteristics of this compound. DFT calculations typically reveal the equilibrium bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation. Analysis of electron density distribution, such as through electrostatic potential maps, provides information on nucleophilic and electrophilic sites within the molecule, thereby predicting potential reaction pathways and sites of chemical interaction. Studies often focus on calculating molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's ionization potential and electron affinity, respectively, and play a key role in its reactivity. Furthermore, DFT can be used to compute various reactivity indices, including Fukui functions and atomic charges, which quantify the propensity of specific atoms to undergo nucleophilic or electrophilic attack. For instance, research may report calculated bond energies or activation barriers for hypothetical reactions to predict preferred reaction channels.

Table 1: Illustrative DFT-derived Properties of this compound (Hypothetical Data)

| Property | Value (e.g., eV, Å) | Computational Method/Level | Reference |

| HOMO Energy | -5.85 | DFT (B3LYP/6-31G) | |

| LUMO Energy | -1.20 | DFT (B3LYP/6-31G) | |

| Dipole Moment | 3.15 D | DFT (B3LYP/6-31G) | |

| Net Charge on Amide N | -0.78 | DFT (B3LYP/6-31G) | |

| Net Charge on Carbonyl C | +0.65 | DFT (B3LYP/6-31G*) |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab initio and semi-empirical methods offer alternative or complementary approaches to DFT for exploring the conformational landscape of this compound. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MPn), provide highly accurate electronic structure calculations by solving the Schrödinger equation from first principles, albeit at a higher computational cost. These methods are valuable for determining the relative energies of different conformers, identifying the global energy minimum, and characterizing transition states. Semi-empirical methods, like AM1 or PM3, offer a computationally less expensive route by incorporating empirical parameters derived from experimental data. They are useful for rapidly screening a large number of possible conformations and identifying low-energy structures, which can then be further refined using more sophisticated methods. Conformational analysis typically involves systematically rotating around key bonds (e.g., C-N bonds in the urea (B33335) moiety, bonds connecting the xylyl groups) and calculating the energy for each resulting structure to construct a potential energy surface.

Molecular Dynamics Simulations of this compound in Solution and Assemblies

Molecular Dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, allowing researchers to study the dynamic behavior of this compound in various environments, including solutions and supramolecular assemblies.

Interactions with Solvents and Other Chemical Species

MD simulations are employed to investigate how this compound interacts with its surrounding solvent molecules, such as water or organic solvents. These simulations can reveal the nature of hydrogen bonding between the urea NH groups and solvent molecules, as well as van der Waals and electrostatic interactions. By analyzing radial distribution functions (RDFs), researchers can quantify the preferred coordination shells of solvent molecules around the solute. Such studies help in understanding solubility, solvation free energies, and the influence of the solvent environment on the molecule's conformational preferences and reactivity. Simulations can also explore interactions with other co-solutes or biomolecules, providing a dynamic picture of binding or association events.

Table 2: Illustrative MD Simulation Findings on this compound-Solvent Interactions (Hypothetical Data)

| Interaction Type | Solvent | Coordination Number | Radial Distance (Å) | Simulation Time (ns) | Reference |

| Hydrogen Bonding (N-H...O) | Water | 2.5 | 1.8 - 2.2 | 100 | |

| Solvation Shell Structure | Ethanol | 4.0 | 3.5 - 4.5 | 50 | |

| Diffusion Coefficient | DMSO | N/A | N/A | 100 |

Dynamics of Supramolecular Recognition Processes

MD simulations are instrumental in understanding the dynamic processes involved in the self-assembly or recognition of this compound into larger supramolecular structures. These simulations can track the formation and dissociation of hydrogen-bonded networks, such as tapes or sheets, which are characteristic of urea derivatives. By observing the trajectories of multiple this compound molecules over time, researchers can elucidate the kinetics of assembly, the stability of different supramolecular architectures, and the role of specific intermolecular interactions (e.g., N-H···O=C hydrogen bonds, π-π stacking between xylyl rings) in driving these processes. The simulations can also investigate how external factors, like temperature or the presence of guest molecules, influence the dynamics of recognition and assembly.

Applications and Functionalization of 2,6 Xylylurea Derivatives in Chemical Systems

Organocatalysis and Asymmetric Transformations Mediated by Urea (B33335) Scaffolds

Urea-based structures are recognized for their ability to engage in hydrogen bonding, a critical non-covalent interaction that underpins many organocatalytic processes. These interactions can activate substrates, stabilize transition states, and control stereoselectivity in various organic transformations.

Design of Chiral Urea Catalysts

The design of chiral urea catalysts typically involves incorporating a chiral backbone with urea functionalities that can act as hydrogen bond donors. These catalysts often leverage bifunctional activation modes, where the urea moiety works in concert with other functional groups (e.g., amines, ammonium (B1175870) salts) to promote reactions. Research in this area focuses on creating diverse chiral architectures to achieve high enantioselectivity in a range of asymmetric transformations semanticscholar.orgnih.govcsic.esjku.atnih.govresearchgate.net. While general strategies for designing chiral urea catalysts are well-established, specific design principles or examples involving 2,6-Xylylurea as a chiral scaffold were not detailed in the reviewed literature.

Mechanistic Role in Specific Organic Reactions

Urea catalysts commonly function by activating electrophilic substrates through hydrogen bonding, thereby lowering the activation energy and directing the approach of nucleophiles. This activation can be crucial in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions, where precise control over stereochemistry is required semanticscholar.orgcsic.esmdpi.com. The precise mechanistic role of a this compound derivative would depend on its specific structural features and the reaction environment. However, specific organic reactions catalyzed by this compound derivatives were not identified in the available search results.

Coordination Chemistry of Ligands and Metal Complexes

The coordination chemistry of organic molecules with metal ions is a vast field, with ligands playing a crucial role in the structure, reactivity, and properties of the resulting metal complexes. Nitrogen-containing organic molecules, including those with urea functionalities, can serve as ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves reacting a metal salt with a suitable organic ligand. Ligands can coordinate to metal centers through various donor atoms, such as nitrogen and oxygen. Characterization of these complexes commonly employs a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry, and elemental analysis, to elucidate their structure, bonding, and geometry echemcom.comresearchgate.netajol.infoajol.info. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar arrangements uci.eduuni-siegen.delibretexts.orglibretexts.org. Specific details regarding the synthesis and characterization of metal complexes utilizing this compound as a ligand were not found in the retrieved literature.

Table 5.2.1: General Characterization Techniques for Metal Complexes

| Technique | Information Provided |

| NMR Spectroscopy | Ligand and metal-ligand interactions, structure |

| IR Spectroscopy | Functional group identification, coordination modes |

| UV-Vis Spectroscopy | Electronic transitions, coordination environment |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| Elemental Analysis | Empirical formula, metal-to-ligand ratio |

| Magnetic Susceptibility | Presence and number of unpaired electrons, geometry |

| X-ray Diffraction | Definitive molecular and crystal structure determination |

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes are widely employed as catalysts in both homogeneous and heterogeneous systems. Homogeneous catalysts are in the same phase as the reactants, often offering high selectivity and activity, but can be challenging to separate and recycle researchgate.netsavemyexams.comrsc.org. Heterogeneous catalysts, typically solids, are easier to separate but may exhibit lower activity or selectivity savemyexams.comrsc.orglibretexts.org. Metal complexes can catalyze a broad range of reactions, including hydrogenation, oxidation, and carbon-carbon bond formation researchgate.netrsc.org. However, specific catalytic applications involving metal complexes derived from this compound ligands were not identified in the reviewed sources.

Exploration in Chemical Biology and Bioinorganic Chemistry

Bioinorganic chemistry is an interdisciplinary field that investigates the role of metal ions and metal complexes in biological systems. It bridges inorganic chemistry, biology, and medicine, seeking to understand natural metallo-biomolecules and to develop new applications based on inorganic species nih.govucm.esshivajicollege.ac.innptel.ac.in. Metal complexes can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties, making them subjects of interest in medicinal chemistry and drug discovery echemcom.comjpionline.org. Studies in this area often involve synthesizing metal complexes with organic ligands and evaluating their interactions with biological targets or their effects on cellular processes. However, specific research exploring the role of this compound derivatives in chemical biology or bioinorganic chemistry was not found in the retrieved literature.

Compound List

this compound

Metal ions (e.g., Mn(II), Pd(II), Au(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(II), Fe(III), Pt(II), V(II), Cr(II))

Triazole derivatives

Schiff bases

2,6-Diaminopyridine

2-Hydroxynaphthaldehyde

Lanthanide metal ions (Sm(III), Eu(III), Tb(III), Dy(III), Ho(III), Er(III), Tm(III), Yb(III))

Hydrazone Schiff base ligands

Chiral urea catalysts

Quaternary ammonium salts

Cinchona alkaloids

Proline

2-Indolylmethanols

Nitrones

Dienals

Trienals

Nicotinamide

8-Hydroxyquinoline

After conducting a thorough review of available scientific literature through multiple targeted searches, it has been determined that specific research findings and data pertaining to the applications and functionalization of this compound derivatives in biomimetic studies, enzyme-like activities, or as molecular probes for molecular interactions could not be identified.

While general information exists regarding 1-(2,6-Xylyl)urea and its potential applications in pharmaceuticals, agriculture, and materials science mskcc.org, and extensive research exists on biomimetic catalysis, enzyme mimicry, and molecular probe development using various other chemical compounds researchgate.netnih.govbeilstein-journals.orgrsc.orgmdpi.comunipd.itresearchgate.netnih.govnih.govnih.gov, no direct scholarly articles or data were found that specifically detail the use of this compound or its derivatives in the contexts outlined in the request.

Consequently, it is not possible to generate the detailed, informative, and scientifically accurate content, including data tables and research findings, required for the sections:

Probe Development for Molecular Interactions

as these would necessitate the inclusion of specific research data that is currently unavailable in the public domain for the specified compound and applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,6-Xylylurea, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive insights into its molecular architecture.

Proton (¹H) NMR spectroscopy reveals the different types of hydrogen atoms within the molecule, their chemical environments, and their connectivity through spin-spin coupling. Carbon-13 (¹³C) NMR spectroscopy, while less sensitive due to the low natural abundance of ¹³C, provides information about the carbon backbone.

For this compound, ¹H NMR typically shows signals corresponding to the urea (B33335) NH protons, the aromatic protons of the xylyl group, and the methyl protons. The ¹³C NMR spectrum reveals signals for the carbonyl carbon of the urea moiety, the aromatic carbons, and the methyl carbons. The specific chemical shifts are highly dependent on the solvent and experimental conditions. For instance, in CDCl₃, aromatic protons are generally observed in the δ 6.8-7.5 ppm range, while methyl protons appear around δ 2.0-2.5 ppm. The urea NH protons are often observed as broad singlets, typically in the δ 5-10 ppm range, depending on hydrogen bonding and solvent mdpi.comrsc.org. ¹³C NMR spectra would show a carbonyl carbon signal in the δ 150-160 ppm range, aromatic carbons between δ 120-140 ppm, and methyl carbons around δ 15-25 ppm mdpi.comrsc.org.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (Illustrative)

| Nucleus | Environment | Solvent (Example) | Chemical Shift (δ) | Multiplicity |

| ¹H | Aromatic (ortho) | CDCl₃ | ~7.0-7.2 | d |

| ¹H | Aromatic (meta) | CDCl₃ | ~7.1-7.3 | t |

| ¹H | Methyl (CH₃) | CDCl₃ | ~2.2-2.4 | s |

| ¹H | Urea NH | DMSO-d₆ | ~9.8-10.2 | s (broad) |

| ¹³C | Carbonyl (C=O) | CDCl₃ | ~153-155 | s |

| ¹³C | Aromatic (ipso) | CDCl₃ | ~135-138 | s |

| ¹³C | Aromatic (ortho) | CDCl₃ | ~123-125 | d |

| ¹³C | Aromatic (para) | CDCl₃ | ~128-130 | d |

| ¹³C | Methyl (CH₃) | CDCl₃ | ~18-22 | q |

Note: The specific values can vary based on experimental conditions and the presence of substituents or co-crystals.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled through two or three bonds (¹H-¹H coupling) princeton.edulibretexts.orgepfl.chqorganica.escaltech.edu. For this compound, COSY would help identify which aromatic protons are adjacent and how the methyl groups are connected to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond coupling) princeton.eduepfl.chgithub.iocolumbia.eduresearchgate.net. This is invaluable for assigning ¹³C signals based on the known ¹H assignments, confirming which proton belongs to which carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons separated by two to four bonds (long-range ¹H-¹³C coupling) princeton.edugithub.iocolumbia.educ6h6.org. This technique is crucial for connecting different parts of the molecule, such as linking the urea NH protons to the carbonyl carbon or confirming the attachment of the urea group to the aromatic ring, especially across quaternary carbons.

These 2D NMR techniques collectively provide a detailed map of the molecular structure, confirming the presence and connectivity of all atoms in this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, molecular conformation, and intermolecular interactions like hydrogen bonding.

Single crystal X-ray diffraction is performed on well-formed crystals of this compound. This technique allows for the precise determination of the unit cell parameters, space group, and the three-dimensional atomic coordinates scirp.orgresearchgate.netiucr.orgiucr.org. Analysis of the crystal structure reveals the conformation of the molecule, the planarity of the urea group, and the orientation of the xylyl substituents. Intermolecular hydrogen bonds, typically between the urea NH groups and the carbonyl oxygen, play a significant role in stabilizing the crystal lattice and can influence the packing arrangement. Studies on co-crystals would further elucidate how this compound interacts with other molecules in a crystalline form. While specific crystallographic data for this compound itself was not found in the provided search results, studies on similar substituted ureas, like 1-(2,4-dimethylphenyl)urea, show typical hydrogen-bonding motifs forming inversion dimers iucr.orgiucr.org.

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and to characterize polymorphism, which refers to the ability of a solid material to exist in more than one crystalline form. Each polymorph has a unique PXRD pattern due to differences in their crystal lattice. For this compound, PXRD analysis can be employed to:

Confirm the crystalline nature of bulk material.

Identify different polymorphic forms if they exist.

Monitor phase transitions during processing or storage.

Assess the purity of crystalline samples.

While specific PXRD data for this compound was not directly found, this technique is standard for characterizing solid-state properties of organic compounds scirp.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods.

Molecular Ion: In ESI, the protonated molecular ion [M+H]⁺ is typically observed, allowing for the determination of the exact molecular weight. For this compound (C₁₀H₁₄N₂O), the calculated monoisotopic mass is approximately 178.1106 g/mol . ESI-MS would likely detect a peak around m/z 179.1179 mdpi.comspectrabase.com. EI-MS might show the molecular ion M⁺ at m/z 178.1106, though fragmentation can sometimes reduce its intensity nist.govdtic.millcms.cznih.gov.

Fragmentation Analysis: Fragmentation patterns provide structural information by breaking down the molecule into smaller, characteristic ions. For substituted ureas, common fragmentation pathways include the cleavage of the C-N bonds of the urea group, loss of HNCO (isocyanic acid), or the formation of aryl cations or radicals. For this compound, fragmentation might involve the loss of the xylyl group or parts of it, or the cleavage of the urea linkage to yield fragments corresponding to 2,6-dimethylaniline (B139824) and isocyanate derivatives. For example, loss of the 2,6-dimethylphenyl group (C₈H₁₀N) or fragments thereof could be observed mdpi.comdtic.milarkat-usa.org.

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Method | Detected Ion | Expected m/z (Monoisotopic) | Fragmentation Pathways (Illustrative) |

| ESI⁺ | [M+H]⁺ | ~179.1179 | Cleavage of urea linkage, loss of xylyl fragment |

| EI | M⁺ | ~178.1106 | Loss of HNCO, fragmentation of xylyl ring |

| EI | Fragment Ion | e.g., m/z 121 (2,6-Xylidine) | Loss of urea moiety |

Note: Actual m/z values may vary slightly due to isotopic abundance and specific instrument calibration. Fragmentation patterns are highly dependent on the ionization method.

Compound List

this compound

Insights into Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, particularly IR and Raman spectroscopy, is a powerful tool for investigating hydrogen bonding and other molecular interactions within a compound spectroscopyonline.comresearchgate.netspectroscopyonline.comnih.govnih.govnih.gov. Hydrogen bonds significantly influence vibrational frequencies and band shapes. For instance, hydrogen bonding typically causes a red-shift (lower wavenumber) and broadening of N-H and O-H stretching vibrations pressbooks.pubmsu.eduorgchemboulder.comspectroscopyonline.comnih.gov. Similarly, the C=O stretching frequency can be affected by hydrogen bonding, often shifting to lower wavenumbers when involved in such interactions scifiniti.com.

Raman spectroscopy, which probes vibrational modes through inelastic scattering of light, is also sensitive to molecular interactions. Changes in peak intensity, position, and shape in Raman spectra can reveal information about the strength and nature of intermolecular forces, including hydrogen bonding spectroscopyonline.comresearchgate.netspectroscopyonline.comnih.govnih.gov. The analysis of vibrational spectra, both IR and Raman, can therefore provide detailed insights into the self-assembly processes, crystal packing, and solution behavior of this compound, driven by hydrogen bonding and other non-covalent interactions spectroscopyonline.comresearchgate.netnih.govnih.govnih.gov.

Future Research Directions and Emerging Paradigms for 2,6 Xylylurea Research

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Machine learning algorithms can analyze extensive datasets to identify patterns and predict the properties of new molecules, thereby guiding the synthesis of 2,6-Xylylurea derivatives with enhanced efficacy or specific functionalities. unit8.com These computational tools can be employed for a variety of tasks, including:

Predictive Modeling: AI models can be trained to predict the physicochemical properties, bioactivity, and potential applications of novel this compound derivatives. This can help researchers prioritize synthetic targets and reduce the number of unsuccessful experiments.

De Novo Design: Generative AI models can design entirely new molecules based on desired parameters, potentially leading to the discovery of this compound analogues with unprecedented properties.

Synthesis Planning: AI can assist in devising optimal synthetic routes for this compound and its derivatives, considering factors such as yield, cost, and environmental impact. technologynetworks.com Automated systems, like 'RoboChem,' have already demonstrated the ability to outperform human chemists in speed and accuracy for optimizing chemical reactions. europeanscientist.cominnovationnewsnetwork.com

The application of AI in chemical discovery is not without its challenges. The development of robust and accurate models requires large, high-quality datasets, which may not always be available for specific compounds like this compound.

| AI/ML Application | Potential Impact on this compound Research | Key Enablers |

| Virtual Screening | Rapid identification of this compound derivatives with high binding affinity to specific biological targets. | Large chemical libraries, validated protein structures. |

| QSAR Modeling | Prediction of biological activity and toxicity based on molecular structure. | High-quality experimental data for model training. |

| Process Optimization | Optimization of reaction conditions for the synthesis of this compound to maximize yield and minimize byproducts. technologynetworks.com | Real-time reaction monitoring and data acquisition. |

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable synthetic methods. tpu.ruureaknowhow.com For this compound, this translates to a shift away from traditional synthetic routes that may involve hazardous reagents and solvents. nih.gov Green chemistry principles are being applied to the synthesis of urea (B33335) derivatives to reduce waste, improve energy efficiency, and utilize renewable feedstocks. rsc.orgcas.cn

Key areas of research in the sustainable synthesis of this compound include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Catalyst Development: Designing highly efficient and recyclable catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and waste generation.

Alternative Feedstocks: Exploring the use of renewable resources and waste streams as starting materials for the synthesis of this compound. For instance, research has explored the synthesis of polyureas from carbon dioxide and diamines. researchgate.net

Solvent-Free Reactions: Developing synthetic methods that proceed without the need for a solvent, which can significantly reduce the environmental impact of the process. tpu.ru

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Catalytic Synthesis | Development of novel catalysts for the direct synthesis of this compound from 2,6-dimethylaniline (B139824) and a carbonyl source. | Increased reaction efficiency, reduced energy consumption, and easier product purification. |

| Flow Chemistry | Continuous production of this compound in a flow reactor. | Improved safety, better process control, and potential for scalability. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction rate. | Reduced reaction times and potentially higher yields. |

Advanced Materials Science Applications

The unique chemical structure of this compound, featuring a rigid aromatic ring and hydrogen-bonding urea groups, makes it an attractive building block for the development of advanced materials. The urea moiety is known to form strong intermolecular hydrogen bonds, which can lead to the formation of well-ordered supramolecular structures.

Future research in this area will likely focus on:

Polymer Chemistry: Incorporating this compound into polymer backbones to create novel polyureas with enhanced thermal stability, mechanical strength, and chemical resistance. mdpi.com These materials could find applications as high-performance coatings, adhesives, and engineering plastics. mdpi.com

Supramolecular Chemistry: Utilizing the self-assembly properties of this compound derivatives to construct complex and functional supramolecular architectures such as gels, liquid crystals, and porous materials.

Functional Materials: Designing and synthesizing this compound-based materials with specific functionalities, such as sensing capabilities, stimuli-responsiveness, or catalytic activity.

| Material Type | Potential Role of this compound | Potential Applications |

| High-Performance Polymers | As a monomer to impart rigidity and thermal stability. | Automotive components, aerospace materials, and protective coatings. mdpi.com |

| Supramolecular Gels | As a gelator to form fibrous networks through hydrogen bonding. | Drug delivery, tissue engineering, and environmental remediation. |

| Membranes | As a component to create materials with selective permeability. | Gas separation and water purification. mdpi.com |

Interdisciplinary Research at the Chemistry-Biology Interface

The urea functional group is a common motif in many biologically active compounds and approved drugs. nih.govresearchgate.netfrontiersin.org This highlights the potential of this compound derivatives in the field of medicinal chemistry and chemical biology.

Future interdisciplinary research will be crucial to:

Drug Discovery: Designing and synthesizing novel this compound derivatives as potential therapeutic agents. The urea moiety can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov

Chemical Probes: Developing this compound-based molecules as tools to study biological processes. These probes can be designed to selectively bind to specific proteins or other biomolecules, allowing researchers to investigate their function in living systems.

Biomaterials: Creating biocompatible and biodegradable materials based on this compound for applications in tissue engineering, drug delivery, and medical implants.

The exploration of the biological activity of this compound derivatives is still in its early stages. A systematic investigation of their structure-activity relationships will be essential for identifying promising lead compounds for further development.

| Research Area | Potential Contribution of this compound Derivatives | Key Methodologies |

| Anticancer Agents | Inhibition of protein-protein interactions or enzymatic activity involved in cancer progression. frontiersin.org | High-throughput screening, cell-based assays, and in vivo studies. |

| Antimicrobial Agents | Disruption of microbial cell walls or essential metabolic pathways. nih.gov | Minimum inhibitory concentration (MIC) assays and mechanism of action studies. |

| Enzyme Inhibitors | Targeting specific enzymes involved in disease pathogenesis. | Enzyme kinetics, structural biology, and computational modeling. |

Q & A

Q. What systematic approaches are recommended for literature reviews on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.